3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure This compound is characterized by the presence of an iodine atom at the 3-position, a 2-methoxyethyl group at the 1-position, and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method is the iodination of a pyrrolo[2,3-b]pyridine precursor. This can be achieved through electrophilic iodination using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions . The nitro group is usually introduced through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives or introduction of hydroxyl groups.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the iodine atom with various nucleophiles to form new derivatives.
Scientific Research Applications
3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The iodine atom and the pyrrolo[2,3-b]pyridine core may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-2-methyl-1H-imidazo[1,2-a]pyridine
Uniqueness
3-Iodo-1-(2-methoxyethyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2-methoxyethyl group and the nitro group differentiates it from other similar compounds, potentially leading to unique applications and effects .
Properties
IUPAC Name |
3-iodo-1-(2-methoxyethyl)-4-nitropyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN3O3/c1-17-5-4-13-6-7(11)9-8(14(15)16)2-3-12-10(9)13/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVPTLQKQJQUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=C(C=CN=C21)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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